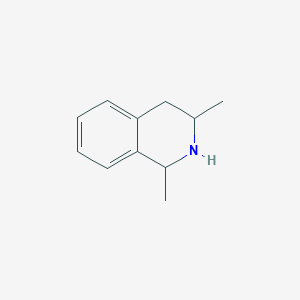

1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline

概要

説明

1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline is an organic compound belonging to the class of tetrahydroisoquinolines. It is a secondary amine and is derived from isoquinoline by hydrogenation. This compound has garnered significant interest due to its potential neurotoxic effects and its role as a metabolite of amphetamines .

準備方法

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline can be synthesized through various methods. One efficient route involves the N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . Another method utilizes the Pictet-Spengler reaction, where phenylethylamine derivatives condense with aldehydes to form the tetrahydroisoquinoline core .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.

化学反応の分析

Types of Reactions

1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form nitrones using hydrogen peroxide, catalyzed by selenium dioxide.

Reduction: The compound can be reduced to its corresponding amine.

Substitution: It can undergo N-alkylation reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide and selenium dioxide are commonly used.

Reduction: Catalytic hydrogenation is typically employed.

Substitution: Alkyl halides are used for N-alkylation reactions.

Major Products Formed

Oxidation: Formation of nitrones.

Reduction: Formation of the corresponding amine.

Substitution: Formation of N-alkylated derivatives.

科学的研究の応用

1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and for the development of novel compounds.

Biology: Studied for its neurotoxic effects and its role in the metabolism of amphetamines.

Medicine: Investigated for its potential neuroprotective properties and its effects on dopamine metabolism.

Industry: Utilized in the synthesis of various pharmacologically active compounds.

作用機序

The mechanism of action of 1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with the central nervous system. It is believed to exert its effects by inhibiting monoamine oxidase (MAO) and scavenging free radicals . Additionally, it may antagonize the glutamatergic system, contributing to its neuroprotective properties .

類似化合物との比較

1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline can be compared with other tetrahydroisoquinoline derivatives such as:

1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.

Salsolinol: A condensation product of dopamine and acetaldehyde, studied for its role in alcohol addiction.

Tetrahydropapaveroline: Formed by the condensation of dopamine and its deaminated metabolite.

These compounds share a similar core structure but differ in their biological activities and applications, highlighting the uniqueness of this compound.

生物活性

1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline (1,3-diMeTIQ) is a compound of significant interest in the fields of medicinal chemistry and neurobiology due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1,3-diMeTIQ has the molecular formula and is a derivative of tetrahydroisoquinoline. Its structure allows it to interact with various biological pathways, particularly in the central nervous system (CNS).

The biological activity of 1,3-diMeTIQ is influenced by several factors:

- Neuroprotective Effects : Studies suggest that 1,3-diMeTIQ exhibits neuroprotective properties by inhibiting neurotoxic pathways associated with various neurodegenerative diseases. It has been shown to reduce oxidative stress and protect against neuronal cell death.

- Monoamine Oxidase Inhibition : The compound acts as an inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as dopamine and serotonin. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially improving mood and cognitive function .

- Interaction with Dopaminergic Systems : Research indicates that 1,3-diMeTIQ may modulate dopaminergic signaling pathways, which are crucial in the context of Parkinson's disease and other movement disorders .

Biological Activity Overview

Neurotoxicity Investigation

A significant study explored the formation of 1,3-diMeTIQ as a neurotoxic metabolite resulting from the interaction between amphetamines and acetaldehyde. This research highlighted the compound's potential neurotoxic effects when formed in vivo. The study documented symptoms such as tremors and hypersensitivity in animal models exposed to amphetamines alongside alcohol consumption .

Preventative Effects on Neurodegeneration

Another research project investigated the preventative effects of 1,3-diMeTIQ against neurodegenerative processes induced by toxins. The results indicated that pre-treatment with this compound significantly reduced neuronal damage in models of Parkinson’s disease. This suggests its potential role as a therapeutic agent in preventing neurodegeneration .

特性

IUPAC Name |

1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-8-7-10-5-3-4-6-11(10)9(2)12-8/h3-6,8-9,12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OASVVFGGGPJVPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2C(N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90923214 | |

| Record name | 1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120086-41-1 | |

| Record name | 1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120086411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。